Gnetol
Overview
Description
Gnetol, also known as trans-2’,3,5,6’-tetrahydroxystilbene, is a naturally occurring stilbene compound. It is structurally similar to resveratrol, another well-known stilbene. This compound is primarily found in plants of the genus Gnetum, which are used in traditional medicine and food products throughout Asia . This compound has garnered attention due to its potential bioactive properties, including antioxidant, anti-inflammatory, and neuroprotective effects .
Mechanism of Action
Target of Action
Gnetol, a naturally occurring compound found in the genus Gnetum , primarily targets tyrosinase , a key enzyme involved in melanogenesis . It also inhibits COX-1 and HDAC , and competitively inhibits butyrylcholinesterase .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It has a strong inhibitory effect on murine tyrosinase activity, being stronger than kojic acid, a standard inhibitor for murine tyrosinase activity . It also suppresses melanin biosynthesis in murine B16 melanoma cells .
Biochemical Pathways
This compound affects the melanogenesis pathway by inhibiting tyrosinase, the enzyme responsible for the first step of melanin synthesis . By inhibiting tyrosinase, this compound suppresses the conversion of tyrosine to dopaquinone, thereby reducing melanin production .
Pharmacokinetics
This compound, like other stilbenes, has low water solubility , which may limit its bioavailability and potential applications.
Result of Action
The inhibition of tyrosinase by this compound leads to a significant suppression of melanin biosynthesis . This results in a potential depigmenting effect, which could be beneficial in the treatment of conditions such as hyperpigmentation. Additionally, this compound has been found to have antioxidant, antiproliferative, anticancer, and hepatoprotective activity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature can affect the encapsulation constants of this compound . Furthermore, its low water solubility might limit its potential applications in functional foods . Its solubility can be improved through molecular encapsulation in cyclodextrins , which could enhance its stability and potential uses.
Biochemical Analysis
Biochemical Properties
Gnetol plays a significant role in various biochemical reactions. It is known to interact with enzymes such as tyrosinase, where it acts as a potent inhibitor. This compound’s inhibitory effect on tyrosinase is stronger than that of kojic acid, a standard inhibitor . Additionally, this compound interacts with human and rat liver enzymes, undergoing glucuronidation primarily at the C-2’ and C-3 positions . These interactions highlight this compound’s potential in modulating enzymatic activities and metabolic processes.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In murine B16 melanoma cells, this compound significantly suppresses melanin biosynthesis by inhibiting tyrosinase activity . Furthermore, this compound and its glucuronide metabolites have been shown to decrease the production of nitric oxide, reactive oxygen species, interleukin 1β, and tumor necrosis factor α in lipopolysaccharide-stimulated macrophages . These findings suggest that this compound influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its anti-inflammatory and anti-cancer properties.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to and inhibits tyrosinase, thereby reducing melanin production in melanoma cells . This compound also undergoes glucuronidation by human and rat liver enzymes, resulting in the formation of glucuronide metabolites . These metabolites retain bioactivity and contribute to this compound’s anti-inflammatory effects by reducing the production of pro-inflammatory mediators in macrophages . Additionally, this compound’s structural similarity to resveratrol suggests potential interactions with other biomolecules, such as receptors and transcription factors, which may further modulate its biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound is relatively stable, but its glucuronide metabolites may exhibit different stability profiles. Long-term studies have shown that this compound maintains its inhibitory effect on tyrosinase and its anti-inflammatory properties over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits beneficial effects, such as reducing inflammation and inhibiting melanin production . At higher doses, this compound may exhibit toxic or adverse effects, including potential hepatotoxicity and oxidative stress. Threshold effects have been observed, indicating that optimal dosages need to be carefully determined to maximize this compound’s therapeutic potential while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, including glucuronidation by liver enzymes. Human and rat liver enzymes preferentially glucuronidate this compound at the C-2’ and C-3 positions, resulting in the formation of glucuronide metabolites . These metabolites retain bioactivity and contribute to this compound’s anti-inflammatory effects. Additionally, this compound may influence metabolic flux and metabolite levels, further modulating its biological effects.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins, which facilitate its cellular uptake and distribution. This compound’s glucuronide metabolites may exhibit different transport and distribution profiles, influencing their localization and accumulation within cells . These interactions highlight the importance of understanding this compound’s transport and distribution mechanisms to optimize its therapeutic potential.
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This compound’s glucuronide metabolites may also exhibit distinct subcellular localization patterns, influencing their bioactivity and cellular effects . Understanding this compound’s subcellular localization is essential for elucidating its molecular mechanisms and optimizing its therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Gnetol can be synthesized through various methods, including oxidative coupling reactions and acid-catalyzed dimerization. One method involves the oxidative coupling reaction using iron(III) chloride hexahydrate as an oxidant and methanol as a solvent. This reaction yields this compound dimers and other derivatives .
Industrial Production Methods: Industrial production of this compound is not extensively documented. the synthesis methods mentioned above can be scaled up for industrial purposes. The use of natural sources, such as Gnetum plants, for extraction and purification of this compound is also a viable approach .
Chemical Reactions Analysis
Types of Reactions: Gnetol undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to form glucuronide metabolites through glucuronidation reactions catalyzed by human and rat hepatic enzymes .
Common Reagents and Conditions:
Oxidation: Iron(III) chloride hexahydrate in methanol.
Substitution: Glucuronidation reactions using glucuronic acid derivatives.
Major Products:
Oxidation: this compound dimers and phenyl naphthalene derivatives.
Glucuronidation: Trans-GN-2’-O-glucuronide and trans-GN-3-O-glucuronide.
Scientific Research Applications
Chemistry: As an antioxidant and a precursor for synthesizing other bioactive compounds.
Biology: For its anti-inflammatory and neuroprotective properties.
Medicine: Potential use in treating conditions related to oxidative stress and inflammation.
Industry: Incorporation into functional foods due to its bioactive properties.
Comparison with Similar Compounds
Resveratrol: Trans-3,4’,5-trihydroxystilbene, known for its antioxidant and anti-inflammatory properties.
Oxyresveratrol: Trans-2’,3,4’,5-tetrahydroxystilbene, similar in structure and bioactivity to gnetol.
Uniqueness of this compound: this compound is unique due to its specific hydroxyl group positions, which contribute to its distinct bioactive properties. It has shown stronger inhibitory effects on tyrosinase activity compared to resveratrol and oxyresveratrol . Additionally, this compound’s ability to form glucuronide metabolites enhances its bioavailability and potential therapeutic applications .
Properties
IUPAC Name |
2-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]benzene-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c15-10-6-9(7-11(16)8-10)4-5-12-13(17)2-1-3-14(12)18/h1-8,15-18H/b5-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQULNTWGBBNZSC-SNAWJCMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)C=CC2=CC(=CC(=C2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)O)/C=C/C2=CC(=CC(=C2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86361-55-9 | |
Record name | Gnetol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86361-55-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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